Cas no 70411-83-5 (1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile)

1-メチル-2-オキソ-1,2-ジヒドロピリジン-4-カルボニトリルは、有機合成において有用な中間体として知られる化合物です。ピリジン骨格にメチル基、オキソ基、およびニトリル基が導入された構造を持ち、医薬品や農薬の合成原料としての応用が期待されます。特に、ニトリル基の反応性を活かした多様な誘導体化が可能であり、複雑な分子構築に寄与します。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く利用されています。また、その特異的な構造は新規生理活性物質の開発においても注目されています。

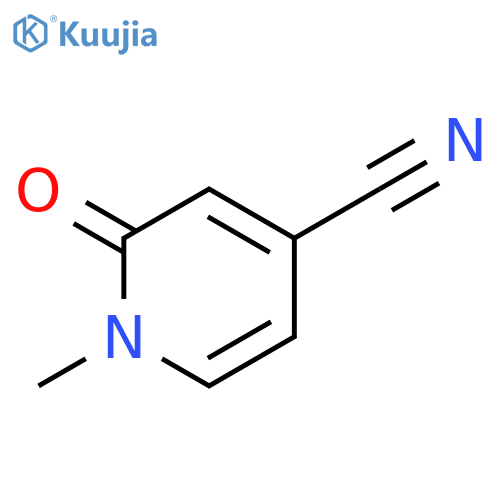

70411-83-5 structure

商品名:1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

- 1-methyl-2-oxopyridine-4-carbonitrile

- 4-Pyridinecarbonitrile,1,2-dihydro-1-methyl-2-oxo-(9CI)

- 4-Pyridinecarbonitrile, 1,2-dihydro-1-methyl-2-oxo-

- KTFKAUVXDUNFOB-UHFFFAOYSA-N

- 1-Methyl-4-cyanopyridine-2(1H)-one

- AK145383

- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarbonitrile

- 4-pyridinecarbonitrile,1,2-dihydro-1-methyl-2-oxo-

- Z2327883382

- DS-8094

- DTXSID30457503

- MFCD27923636

- 70411-83-5

- AKOS022178293

- F11155

- A918026

- VCA41183

- EN300-250056

- SCHEMBL5901184

- Z1862014266

- DB-272736

-

- MDL: MFCD27923636

- インチ: 1S/C7H6N2O/c1-9-3-2-6(5-8)4-7(9)10/h2-4H,1H3

- InChIKey: KTFKAUVXDUNFOB-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])=C(C#N)C([H])=C([H])N1C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 134.04808

- どういたいしつりょう: 134.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- PSA: 44.1

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H312-H332

- 警告文: P280

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M401893-50mg |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 50mg |

$ 185.00 | 2022-06-03 | ||

| Enamine | EN300-250056-0.05g |

1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95% | 0.05g |

$33.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1132-1G |

1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95% | 1g |

¥ 1,788.00 | 2023-03-31 | |

| eNovation Chemicals LLC | D751601-1g |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95+% | 1g |

$145 | 2024-06-07 | |

| Chemenu | CM123667-5g |

1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95% | 5g |

$636 | 2021-08-05 | |

| abcr | AB460111-1 g |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile; . |

70411-83-5 | 1g |

€319.90 | 2022-06-10 | ||

| Chemenu | CM123667-1g |

1-methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95% | 1g |

$168 | 2024-07-24 | |

| abcr | AB460111-250 mg |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile; . |

70411-83-5 | 250MG |

€163.70 | 2022-06-10 | ||

| Alichem | A029182991-5g |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95% | 5g |

$707.20 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | SP481-250mg |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile |

70411-83-5 | 95+% | 250mg |

675CNY | 2021-05-08 |

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

70411-83-5 (1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile) 関連製品

- 94805-51-3(2-oxo-1H-pyridine-4-carbonitrile)

- 152840-81-8(Valine-1-13C (9CI))

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70411-83-5)1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile

清らかである:99%/99%/99%

はかる:1.0g/5.0g/10.0g

価格 ($):151.0/665.0/975.0